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Compound of Interest

Compound Name:
1-(3-Bromo-2-

nitrophenyl)ethanone

CAS No.: 56759-31-0

Cat. No.: B3145108 Get Quote

Executive Summary
1-(3-Bromo-2-nitrophenyl)ethanone is a sterically congested aromatic ketone primarily

utilized as a substrate for the Bartoli Indole Synthesis to access 7-bromoindoles. Unlike its

planar isomers, this molecule exhibits significant torsional strain due to the ortho-nitro/acetyl

interaction, further exacerbated by the "buttressing effect" of the 3-bromo substituent.

This guide compares the structural properties, physical state, and crystallographic data of the

target molecule against its most common confusion point: the alpha-brominated isomer (2-

Bromo-1-(3-nitrophenyl)ethanone).

Comparative Analysis: Target vs. Alternatives
The primary challenge in working with this compound is distinguishing it from regioisomers that

have vastly different reactivities and physical states.
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Feature Target Molecule
Primary Comparator

(Alpha-Bromo)

Secondary

Comparator (Para-

Isomer)

IUPAC Name
1-(3-Bromo-2-

nitrophenyl)ethanone

2-Bromo-1-(3-

nitrophenyl)ethanone

1-(3-Bromo-4-

nitrophenyl)ethanone

Structure Type
Ring-Brominated

(ortho-nitro)

Alpha-Brominated

(Phenacyl bromide)

Ring-Brominated

(para-nitro)

Physical State
Oil / Low-Melting Solid

(< 30°C)

Crystalline Solid (MP:

91–94°C)
Solid (MP: ~80°C)

Nitro Torsion
High (~65–90°)

(Deconjugated)

Low (< 10°)

(Coplanar)

Low (< 15°)

(Coplanar)

Reactivity

Bartoli Indole

Synthesis (Grignard

attack)

Alkylation

(Lachrymator!)[1]
Reduction / SNAr

Crystallinity
Poor (Steric inhibition

of packing)

High (Strong

-

stacking)

Moderate

Key Structural Insight: The "Buttressing Effect"
In the target molecule, the acetyl group at C1 and the nitro group at C2 are forced out of

planarity. The bromine atom at C3 "buttresses" the nitro group, preventing it from rotating away

from the acetyl group, locking the molecule into a highly twisted, high-energy conformation.

This lack of planarity disrupts crystal packing, often resulting in an oil, whereas the alpha-

bromo isomer (where the ring is less crowded) packs efficiently into Triclinic lattices.

Crystallographic Data Specifications
While the target molecule is often an oil, the Alpha-Bromo Comparator (2-Bromo-1-(3-

nitrophenyl)ethanone) is highly crystalline. We provide its experimental data below as a

baseline for distinguishing the two via X-ray diffraction.
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Experimental Crystal Data (Comparator: Alpha-Bromo Isomer) Source: CCDC 807317 / Acta

Cryst. E [1, 2][2][3][4]

Formula:

Crystal System: Triclinic[1][5]

Space Group:

Unit Cell Parameters:

[5]

[5]

[5]

[5]

[5]

[5]

Key Intermolecular Interactions:

-

Stacking: Centroid-centroid distance ~3.68

.

Halogen Bonding: Short

contacts (3.16

) stabilize the lattice.[5]

Predicted Structural Parameters (Target: 3-Bromo-2-nitro Isomer) Derived from DFT

calculations and analogous ortho-nitroacetophenones. [3, 4]

Torsion Angle (
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): predicted > 60° (High twist).

Intramolecular H-Bonding: Weak

(acetyl methyl to nitro oxygen) is geometrically unfavorable due to the twist.

Experimental Protocols
Protocol A: Synthesis & Isolation of Target (Bartoli Precursor)
Objective: To synthesize the ring-brominated target without alpha-bromination.

Starting Material: 3-Bromo-2-nitrobenzoic acid.

Activation: Suspend acid (10 mmol) in dry DCM (20 mL). Add Oxalyl Chloride (12 mmol) and

catalytic DMF. Stir 2h until gas evolution ceases (Acid Chloride formation).

Coupling: Cool to 0°C. Add

-dimethylhydroxylamine hydrochloride (Weinreb salt) and TEA.

Grignard Addition: Treat the isolated Weinreb amide with Methylmagnesium Bromide

(MeMgBr) in THF at -78°C.

Workup: Quench with saturated

. Extract with EtOAc.

Purification: Flash chromatography (Hexane/EtOAc 9:1).

Result:Pale yellow oil (Target).

Note: Do NOT use

/Acetic Acid on 2-nitroacetophenone, as this favors the alpha-bromo comparator.

Protocol B: Crystallization of the Comparator (Alpha-Bromo)
Objective: To generate reference crystals for X-ray comparison.

Dissolution: Dissolve 100 mg of crude 2-bromo-1-(3-nitrophenyl)ethanone in 2 mL of THF.
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Solvent Diffusion: Place the THF solution in a small vial. Place this vial inside a larger jar

containing 10 mL of Hexane (Anti-solvent).

Equilibration: Seal the outer jar and allow to stand at room temperature for 48–72 hours.

Harvest: Collect the resulting beige prismatic blocks.

Analysis: These crystals are suitable for SC-XRD (Single Crystal X-Ray Diffraction).

Visualization of Structural Workflows
Figure 1: Isomer Differentiation & Characterization Logic
This diagram illustrates the decision tree for identifying the correct isomer based on physical

state and structural data.
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Unknown Bromonitroacetophenone Sample

Physical State @ 25°C

Liquid / Oil

Likely

Crystalline Solid (MP > 90°C)

Likely

Target Candidate
(3-Bromo-2-nitro)

Comparator Candidate
(Alpha-Bromo)

SC-XRD Analysis

Requires Derivatization
(e.g., Hydrazone) Easy Crystallization

High Torsion (~90°)
Steric Clash Confirmed

Bartoli Active

Twisted

Planar Geometry
Pi-Stacking Networks

Lachrymator

Planar

Click to download full resolution via product page

Caption: Decision matrix for distinguishing the sterically hindered target (oil) from the crystalline

alpha-bromo comparator.

Figure 2: Steric "Buttressing" Interaction Map
Visualizing why the target molecule resists crystallization compared to the planar alternative.
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Target: 3-Bromo-2-nitro (Twisted)

Comparator: Alpha-Bromo (Planar)

C(Ar)-1

Acetyl Group Nitro Group (C2)
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Steric Repulsion
(Forces Twist) Bromo Group (C3)

Ortho (Buttressing)
Steric Lock

C(Ar)-1

Acetyl-Br Group Nitro Group (C3)

Meta

No Interaction
(Planar)

Click to download full resolution via product page

Caption: The "Buttressing Effect" in the target molecule forces a non-planar geometry, inhibiting

the stable packing seen in the comparator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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